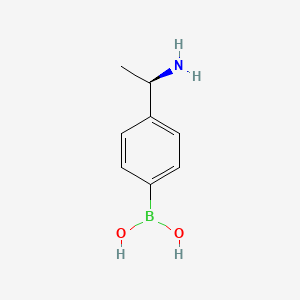
(R)-(4-(1-Aminoethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(4-(1-Aminoethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminoethyl group in the R-configuration
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-(1-Aminoethyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-1-phenylethanol.
Bromination: The hydroxyl group of ®-1-phenylethanol is converted to a bromide using phosphorus tribromide (PBr3) under anhydrous conditions.
Amination: The resulting ®-1-bromo-1-phenylethane is then subjected to nucleophilic substitution with ammonia (NH3) to introduce the amino group.
Boronic Acid Formation: Finally, the phenyl ring is functionalized with a boronic acid group using a palladium-catalyzed borylation reaction with bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of ®-(4-(1-Aminoethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-(4-(1-Aminoethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), alkyl halides
Major Products
Oxidation: Phenol derivatives
Reduction: Alkylated phenylboronic acids
Substitution: Various substituted phenylboronic acids
科学研究应用
®-(4-(1-Aminoethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying enzyme activity.
Industry: The compound is used in the production of advanced materials, such as polymers and sensors.
作用机制
The mechanism of action of ®-(4-(1-Aminoethyl)phenyl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The aminoethyl group enhances the compound’s solubility and facilitates its interaction with biological targets.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the aminoethyl group, making it less versatile in biological applications.
(S)-(4-(1-Aminoethyl)phenyl)boronic acid: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.
4-(1-Hydroxyethyl)phenylboronic acid: Contains a hydroxyl group instead of an amino group, affecting its reactivity and applications.
Uniqueness
®-(4-(1-Aminoethyl)phenyl)boronic acid is unique due to its combination of a boronic acid group and an aminoethyl group in the R-configuration. This unique structure imparts specific reactivity and biological activity, making it valuable in various scientific and industrial applications.
属性
分子式 |
C8H12BNO2 |
|---|---|
分子量 |
165.00 g/mol |
IUPAC 名称 |
[4-[(1R)-1-aminoethyl]phenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,10H2,1H3/t6-/m1/s1 |
InChI 键 |
UIXPMHMTFHKXEY-ZCFIWIBFSA-N |
手性 SMILES |
B(C1=CC=C(C=C1)[C@@H](C)N)(O)O |
规范 SMILES |
B(C1=CC=C(C=C1)C(C)N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B13458288.png)
![2-{6-[2-(4-Methylpiperazin-1-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13458294.png)
![6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13458299.png)
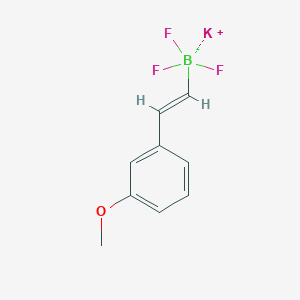
![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
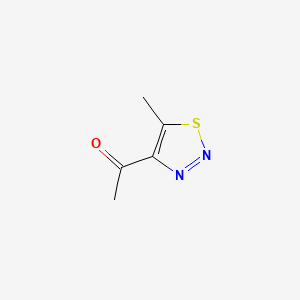
![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)
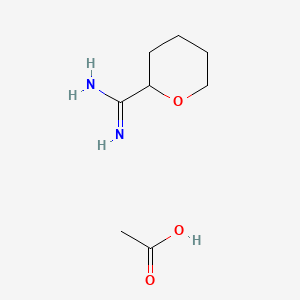
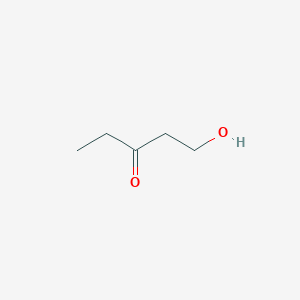
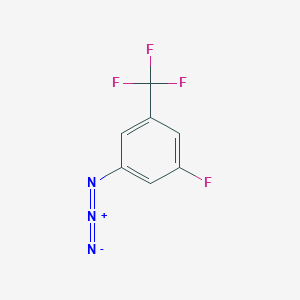

![(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458354.png)


